N,N-Bis(2-hidroxietil)glicina sal de sodio

Descripción general

Descripción

DMG-PEG(2000), también conocido como 1,2-dimiristato-sn-glicero-3-metoxipolyethylene glycol-2000, es un lípido peguilado ampliamente utilizado en diversas aplicaciones biomédicas. Es un ingrediente fundamental en vacunas y terapias, incluyendo las vacunas de ARNm contra COVID-19. Este compuesto se incluye comúnmente en formulaciones para liposomas, nanopartículas lipídicas, transportadores lipídicos nanoestructurados y sistemas de administración de fármacos a base de lípidos nanoestructurados relacionados in vitro e in vivo .

Aplicaciones Científicas De Investigación

DMG-PEG(2000) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza en la síntesis de nanopartículas lipídicas y liposomas para la administración de fármacos.

Biología: Facilita la entrega de ácidos nucleicos como el ADN, el ARN y el ARNm a las células.

Medicina: Es un componente clave en la formulación de vacunas de ARNm, incluyendo las de COVID-19.

Industria: Se utiliza en el desarrollo de transportadores lipídicos nanoestructurados para diversas aplicaciones terapéuticas .

Mecanismo De Acción

DMG-PEG(2000) ejerce sus efectos formando nanopartículas lipídicas estables que pueden encapsular agentes terapéuticos. Las cadenas de polietilenglicol en la superficie de estas nanopartículas previenen la adsorción de proteínas séricas y la agregación de nanopartículas, aumentando así su tiempo de circulación in vivo. Esto mejora la entrega y la biodisponibilidad de los agentes terapéuticos encapsulados .

Análisis Bioquímico

Biochemical Properties

N,N-Bis(2-hydroxyethyl)glycine sodium salt plays a significant role in biochemical reactions. It is used in the preparation of stable substrate solutions for the determination of serum guanase

Molecular Mechanism

It is known that the compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Bis(2-hydroxyethyl)glycine sodium salt can change over time. Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited. It is known that the compound has a boiling point of 388.5°C at 760mmHg .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

DMG-PEG(2000) se sintetiza mediante la peguilación de dimiristato de glicerol. El proceso implica la reacción de dimiristato de glicerol con polietilenglicol bajo condiciones específicas para formar el lípido peguilado. La reacción típicamente requiere un catalizador y se lleva a cabo bajo temperatura y presión controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

En entornos industriales, DMG-PEG(2000) se produce utilizando reactores a gran escala donde las condiciones de reacción se controlan meticulosamente. El producto se purifica luego utilizando técnicas como la cromatografía para eliminar cualquier impureza. El producto final se almacena a menudo a bajas temperaturas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

DMG-PEG(2000) principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y condiciones comunes

Reacciones de sustitución: Estas reacciones a menudo involucran nucleófilos como tioles o aminas. Las condiciones de reacción típicamente incluyen temperaturas suaves y pH neutro.

Reacciones de oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno, y las reacciones se llevan a cabo generalmente a temperatura ambiente.

Reacciones de reducción: Se utilizan agentes reductores como el borohidruro de sodio, y las reacciones se llevan a cabo bajo temperaturas controladas.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución con tioles pueden producir derivados tiolados de DMG-PEG(2000) .

Comparación Con Compuestos Similares

Compuestos similares

- Distearoylphosphatidylcholine (DSPC)

- SM-102

- Colesterol

Singularidad

En comparación con otros compuestos similares, DMG-PEG(2000) ofrece ventajas únicas, como una mejor estabilidad y un tiempo de circulación prolongado in vivo. Su estructura peguilada reduce las interacciones no específicas con las proteínas plasmáticas y previene la opsonización y la agregación, lo que lo hace altamente eficaz para aplicaciones de administración de fármacos .

Propiedades

IUPAC Name |

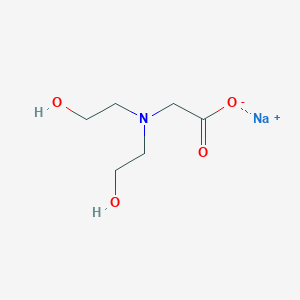

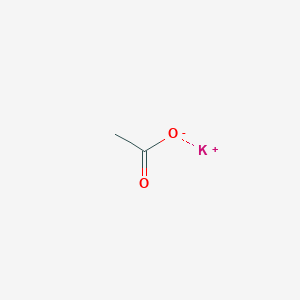

sodium;2-[bis(2-hydroxyethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.Na/c8-3-1-7(2-4-9)5-6(10)11;/h8-9H,1-5H2,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBDBXAVPLFMNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150-25-4 (Parent) | |

| Record name | N,N-Bis(2-hydroxyethyl)glycine, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017123432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3059686 | |

| Record name | N,N-Bis(2-hydroxyethyl)glycine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139-41-3, 17123-43-2 | |

| Record name | N,N-Bis(2-hydroxyethyl)glycine, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017123432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(2-hydroxyethyl)glycine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N,N-bis(2-hydroxyethyl)glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH8W456FUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bicine impact the growth and microcystin production of Microcystis aeruginosa?

A: Research indicates that Bicine promotes both the growth and microcystin production of the cyanobacterium Microcystis aeruginosa []. This is likely because Bicine effectively buffers the pH of the growth medium at approximately 8.5 [], creating an optimal environment for this organism. In contrast, nitrogen sources like urea and glutamic acid were not effectively utilized by M. aeruginosa and did not support its growth or toxin production [].

Q2: Beyond its use in biological media, does Bicine have applications in analytical chemistry?

A: Yes, Bicine has proven valuable in analytical chemistry, specifically in the realm of chromatography. A study exploring the retention mechanisms in reversed-phase liquid chromatography using titania as a support employed Bicine-sodium hydroxide buffers []. This research highlighted how the buffer system, including Bicine, influenced the retention behavior of various analytes on the modified titania stationary phase [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-](/img/structure/B86364.png)

![Spiro[4.5]decane](/img/structure/B86366.png)

![(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B86374.png)